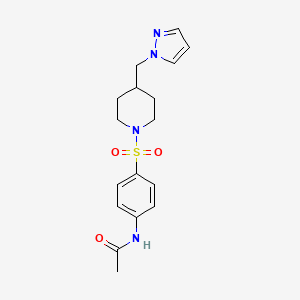
3-(1-(2,4-Difluorbenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H20F2N4O2 and its molecular weight is 398.414. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung „3-(1-(2,4-Difluorbenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-on", auch bekannt als „5-[1-(2,4-DIFLUOROBENZOYL)PIPERIDIN-4-YL]-2-METHYL-4-PHENYL-1,2,4-TRIAZOL-3-ON".
Pharmazeutische Entwicklung
Diese Verbindung wird hauptsächlich auf ihr Potenzial als pharmazeutisches Zwischenprodukt untersucht. Sie wird bei der Synthese verschiedener Medikamente eingesetzt, insbesondere bei Medikamenten, die auf neurologische und psychiatrische Erkrankungen abzielen. Ihre Strukturkomponenten deuten darauf hin, dass sie ein Vorläufer bei der Entwicklung von Antipsychotika sein könnte, ähnlich wie Risperidon .
Neuroprotektive Mittel
Forschungen zeigen, dass Derivate dieser Verbindung neuroprotektive Eigenschaften aufweisen können. Diese Eigenschaften sind entscheidend für die Entwicklung von Behandlungen für neurodegenerative Erkrankungen wie Alzheimer und Parkinson. Die Fähigkeit der Verbindung, mit neuronalen Rezeptoren und Signalwegen zu interagieren, macht sie zu einem Kandidaten für weitere Erforschung in diesem Bereich .
Entzündungshemmende Anwendungen
Die Struktur der Verbindung deutet auf ein mögliches entzündungshemmendes Potenzial hin. Studien haben gezeigt, dass ähnliche Verbindungen entzündungshemmende Signalwege hemmen können, wodurch sie zur Behandlung chronisch entzündlicher Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankungen eingesetzt werden können .
Krebsforschung
Es wird derzeit untersucht, ob die Verbindung als Antikrebsmittel eingesetzt werden kann. Es wird untersucht, ob sie die Zellproliferation stören und die Apoptose von Krebszellen induzieren kann. Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Chemotherapeutika .
Antimikrobielle Mittel
Die Verbindung hat sich als potenzielles antimikrobielles Mittel erwiesen. Ihre einzigartige Struktur ermöglicht es ihr, bakterielle Zellwände zu stören und das Wachstum verschiedener Krankheitserreger zu hemmen. Diese Anwendung ist besonders relevant für die Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme .
Herz-Kreislauf-Forschung
In der Herz-Kreislauf-Forschung wird die Verbindung auf ihr Potenzial untersucht, die Herzfrequenz und den Blutdruck zu modulieren. Ihre Interaktion mit bestimmten Rezeptoren im Herz-Kreislauf-System könnte zu neuen Behandlungen für Bluthochdruck und Arrhythmien führen .
Analytische Chemie
Die Verbindung wird auch als Referenzstandard in der analytischen Chemie verwendet. Ihre klar definierte Struktur und Eigenschaften machen sie zur Kalibrierung von Instrumenten und zur Validierung analytischer Methoden geeignet, um die Genauigkeit und Zuverlässigkeit der chemischen Analyse zu gewährleisten .
Materialwissenschaft
Über biologische Anwendungen hinaus wird die Verbindung in der Materialwissenschaft auf ihr Potenzial untersucht, neuartige Materialien mit einzigartigen Eigenschaften zu schaffen. Ihre chemische Stabilität und Reaktivität machen sie zu einem Kandidaten für die Entwicklung neuer Polymere und Nanomaterialien .
Eigenschaften
IUPAC Name |
5-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c1-25-21(29)27(16-5-3-2-4-6-16)19(24-25)14-9-11-26(12-10-14)20(28)17-8-7-15(22)13-18(17)23/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNMGBYSVSFVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2486544.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2486545.png)
![2-ethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2486546.png)






![[3-(6-Methoxypyridazin-3-yl)phenyl]methanol](/img/structure/B2486559.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide](/img/structure/B2486560.png)


![2-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)
